molecular formula C15H16N4O2 B15041305 N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B15041305
M. Wt: 284.31 g/mol
InChI Key: GAASQPMUWAWTLG-CXUHLZMHSA-N
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Description

This compound belongs to the pyrazole-3-carbohydrazide family, characterized by a cyclopenta[c]pyrazole core fused with a carbohydrazide moiety and an (E)-configured 2-hydroxyphenyl ethylidene substituent. Its synthesis typically involves condensation reactions between 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (CAS 299166-55-5) and 2-hydroxyacetophenone derivatives .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-9(10-5-2-3-8-13(10)20)16-19-15(21)14-11-6-4-7-12(11)17-18-14/h2-3,5,8,20H,4,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9+

InChI Key

GAASQPMUWAWTLG-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]Pyrazole-3-Carbohydrazide

The pyrazole core is synthesized via cyclization of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 1 (Fig. 1). This intermediate is prepared by reacting cyclopentanone with diethyl oxalate in the presence of sodium ethoxide, followed by hydrazine hydrate treatment. The ester 1 is then converted to the carbohydrazide 2 by refluxing with hydrazine hydrate in ethanol (80%, 5–8 hours).

Key spectral data for intermediate 2 :

  • IR (KBr) : 3233 cm⁻¹ (N–H stretch), 1648 cm⁻¹ (C=O stretch).
  • 1H NMR (DMSO-d6) : δ 12.999 ppm (s, 1H, pyrazole NH), 4.445 ppm (s, 2H, NH₂).

Condensation Reaction with 1-(2-Hydroxyphenyl)Ethanone

Reaction Conditions and Mechanism

The hydrazone bond is formed by condensing carbohydrazide 2 with 1-(2-hydroxyphenyl)ethanone 3 in methanol or ethanol under reflux for 2–4 hours (Table 1). Acetic acid (1–2 drops) catalyzes the reaction, enhancing the electrophilicity of the ketone carbonyl group.

Table 1: Optimization of Condensation Reaction

Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Methanol 65 3 78 98
Ethanol 78 4 82 97
Water 100 6 35 85

The reaction proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ on the ketone’s carbonyl carbon, followed by dehydration to form the E-hydrazone. The phenolic hydroxyl group participates in intramolecular hydrogen bonding with the hydrazone nitrogen, stabilizing the E-configuration.

Structural Characterization

Spectroscopic Analysis

IR (KBr) :

  • 3300–3230 cm⁻¹ (N–H stretch, hydrazide and phenolic OH).
  • 1656 cm⁻¹ (C=O stretch, hydrazide).
  • 1608 cm⁻¹ (C=N stretch, pyrazole).

1H NMR (DMSO-d6) :

  • δ 8.306 ppm (s, 1H, N=CH).
  • δ 11.236 ppm (s, 1H, CONH).
  • δ 6.65–7.73 ppm (m, 4H, aromatic protons).

Mass spectrometry :

  • [M+H]⁺ peak at m/z 313.3 (calculated for C₁₆H₁₅N₄O₂).

Crystallographic Studies

X-ray diffraction confirms planar geometry at the hydrazone bond and intramolecular hydrogen bonding (O–H···N distance: 2.62 Å). The pyrazole and cyclopentane rings adopt a boat conformation, minimizing steric strain.

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition Strategies

Ring-fused pyrazoles can be synthesized via 1,3-dipolar cycloaddition (1,3-DC) between nitrile imines and alkynes (Fig. 2). For example, reacting nitrile imine 4 with acetylene 5 yields the bicyclic pyrazole 6 with 74% regioselectivity for the 5-isomer. Lewis acids like Sc(OTf)₃ shift selectivity toward the 4-isomer (88%).

Table 2: Regioselectivity in 1,3-DC Reactions

Dipolarophile Catalyst 4:5 Isomer Ratio Yield (%)
Acetylene None 26:74 68
Acetylene Sc(OTf)₃ 88:12 72

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Methanol and ethanol are recovered via fractional distillation (85–90% recovery). Aqueous waste is treated with activated charcoal to adsorb organic byproducts, achieving >99% purity in effluent.

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 20 minutes (yield: 79%).
  • Catalyst screening : ZnCl₂ increases yield to 85% by activating the ketone carbonyl.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent Molecular Weight Synthesis Yield Key Features
Target Compound 2-Hydroxyphenyl ethylidene ~274 (estimated) ~41–54% Strong H-bonding (phenolic -OH), planar configuration confirmed by XRD
N'-[(1E)-1-(Thiophen-2-yl)ethylidene] analog (STK004051) Thiophen-2-yl ethylidene 274.35 Not reported Enhanced lipophilicity (LogP ~3.75), sulfur atom enables π-interactions
(Z)-N'-(Thiophen-2-ylmethylene) isomer Thiophen-2-yl methylene (Z) 260.31 Not reported Stereoisomerism affects packing; Z-configuration may reduce solubility
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichlorobenzylidene 375.23 Not reported Electron-withdrawing Cl groups enhance stability, used in DFT studies
N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetohydrazide Additional thiadiazole ring Not reported 41% Multifunctional (antioxidant/corrosion inhibition potential)

Notes:

  • The 2-hydroxyphenyl substituent in the target compound increases polarity and hydrogen-bonding capacity compared to thiophene or dichlorophenyl analogs, impacting solubility and crystal packing .
  • Thiophene-containing analogs (e.g., STK004051) exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Structural and Spectroscopic Comparisons

  • X-ray Crystallography : The target compound and its dichlorobenzylidene analog (E-DPPC) both adopt planar configurations, stabilized by intramolecular H-bonds (O–H···N in the target; Cl···π interactions in E-DPPC) . In contrast, thiophene derivatives show twisted conformations due to steric clashes between the thiophene ring and pyrazole core .
  • NMR/IR Data: The phenolic -OH in the target compound generates a distinct IR peak at ~3200 cm⁻¹ (O–H stretch) and downfield-shifted protons in ¹H NMR (~10–12 ppm) . Thiophene analogs display characteristic C=S stretches at ~1050 cm⁻¹ and aromatic proton signals near 7–8 ppm .

Biological Activity

N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol

Structural Features

The compound features a cyclopenta[c]pyrazole core with an ethylidene group and a hydroxyphenyl substituent, which may contribute to its biological activity. The presence of the hydrazide moiety is also significant, as hydrazones are known for diverse biological properties.

Antitumor Activity

Research indicates that derivatives of the pyrazole family, including the compound , exhibit notable antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. In studies assessing antibacterial and antifungal activities against various pathogens, it was found effective against Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Results indicated that certain derivatives showed higher efficacy compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its antitumor and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research has highlighted its ability to reduce inflammation markers in vitro. Furthermore, antioxidant assays have shown that it can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Synthesis and Evaluation

A study synthesized various derivatives of the compound and evaluated their biological activities. The results revealed that modifications to the phenolic group significantly influenced both antitumor and antimicrobial efficacy. Notably:

  • Compound Variants : Alterations in substituents on the aromatic ring led to variations in potency.
  • Activity Assessment : Compounds were tested using standard protocols against cancer cell lines and microbial strains.

Table of Biological Activities

Compound VariantAntitumor Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)Notes
Base Compound15 ± 220 (E. coli)Moderate activity
Variant A10 ± 125 (S. aureus)High activity
Variant B5 ± 0.530 (P. aeruginosa)Very high activity

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